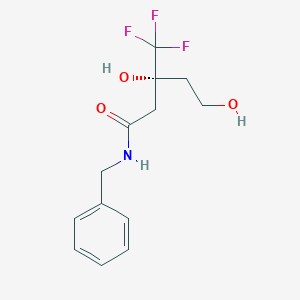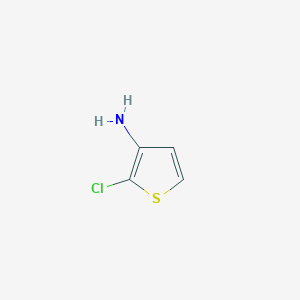
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile is an organic compound characterized by a cyclopropyl group, a 4-methylphenyl group, and a nitrile group attached to a propanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile typically involves the reaction of cyclopropyl ketones with nitriles under specific conditions. One common method involves the use of cyclopropylmethyl ketone and 4-methylbenzonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl group can introduce steric strain, affecting the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
Methyl 3-Cyclopropyl-3-oxopropanoate: Similar in structure but with an ester group instead of a nitrile group.
Cyclopropyl 2-(4-methylphenyl)ethyl ketone: Contains a ketone group instead of a nitrile group.
(2S)-3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one: Contains a thiazolidinone ring instead of a nitrile group.
Uniqueness
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile is unique due to its combination of a cyclopropyl group, a 4-methylphenyl group, and a nitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
3-cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H13NO/c1-9-2-4-10(5-3-9)12(8-14)13(15)11-6-7-11/h2-5,11-12H,6-7H2,1H3 |
InChIキー |
RPXCMLONPOGVFU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C#N)C(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)

![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)




![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)
![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)


![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)

![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
